molecular formula C7H5F3O B142100 2,4,5-Trifluorobenzyl alcohol CAS No. 144284-25-3

2,4,5-Trifluorobenzyl alcohol

Cat. No.: B142100
CAS No.: 144284-25-3
M. Wt: 162.11 g/mol
InChI Key: NRXZCCOHXZFHBV-UHFFFAOYSA-N
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Description

It has the molecular formula C7H5F3O and a molecular weight of 162.11 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,4,5-trifluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic hydrogenation of 2,4,5-trifluorobenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), tetrahydrofuran (THF), ethanol.

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products Formed:

    Oxidation: 2,4,5-Trifluorobenzaldehyde.

    Reduction: 2,4,5-Trifluorotoluene.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzyl alcohol largely depends on its application. In biological systems, it can interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable tool in drug design . The compound can also participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions .

Properties

IUPAC Name

(2,4,5-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXZCCOHXZFHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380340
Record name 2,4,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144284-25-3
Record name 2,4,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorobenzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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